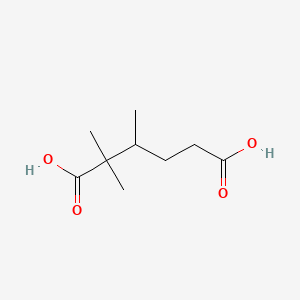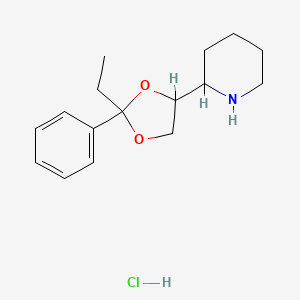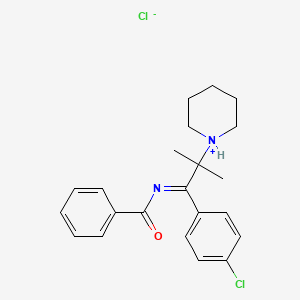
Trimethyladipic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyladipic acid, also known as 2,2,4-trimethylhexanedioic acid, is an organic compound with the molecular formula C9H16O4. It is a white crystalline solid that is soluble in alcohol and ether solvents. This compound is characterized by the presence of three methyl groups and two carboxyl groups, making it a dicarboxylic acid. This compound is primarily used as an intermediate in the production of polyester resins, coatings, and plastic additives .
Preparation Methods
Trimethyladipic acid can be synthesized through various methods. One common method involves the oxidation of 1,2,3,4-butanetetrol in the presence of oxygen and a suitable catalyst . Another method involves the thermal treatment of trimethyladipic anhydride to obtain this compound with a yield of over 90% . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Trimethyladipic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trimethyladipic acid has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of trimethyladipic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in esterification reactions to form esters, which are important intermediates in the synthesis of polyesters. Its molecular structure allows it to interact with different enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Trimethyladipic acid can be compared with other similar compounds such as:
Adipic acid: A common dicarboxylic acid used in the production of nylon.
Pimelic acid: Another dicarboxylic acid with a similar structure but different properties.
Suberic acid: A dicarboxylic acid with a longer carbon chain.
This compound is unique due to the presence of three methyl groups, which confer higher thermal and solvent stability compared to its analogs .
Properties
CAS No. |
28472-18-6 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,2,3-trimethylhexanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-6(4-5-7(10)11)9(2,3)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
GBURUDXSBYGPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)


![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)

![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)

![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)


![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
